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Introduction

Epanolol, with the CAS registry number 86880-51-5, is a selective beta-1 adrenergic receptor
antagonist. It exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonist
activity. This unique pharmacological profile distinguishes it from many other beta-blockers and
has been the subject of significant research, particularly in the context of cardiovascular
therapeutics. This technical guide provides an in-depth overview of Epanolol, focusing on its
pharmacological properties, mechanism of action, and relevant experimental data and
protocols.

Chemical and Physical Properties

Epanolol is chemically described as (RS)-N-[2-([3-(2-cyanophenoxy)-2-
hydroxypropyl]lamino)ethyl]-2-(4-hydroxyphenyl)acetamide. Its fundamental properties are
summarized in the table below.
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Property Value Reference
CAS Number 86880-51-5 [1][2][3]
Molecular Formula C20H23N304 [1][2]
Molecular Weight 369.42 g/mol
(RS)-N-[2-([3-(2-
cyanophenoxy)-2-
UPAC Name h?/drofypropy)I;)amino)ethyl]-2-
(4-hydroxyphenyl)acetamide
Synonyms ICI 141292, Visacor

Pharmacological Profile

Epanolol is a cardioselective beta-blocker, meaning it has a higher affinity for beta-1

adrenergic receptors, which are predominantly located in the heart, than for beta-2 adrenergic

receptors found in the lungs and other tissues. A key feature of Epanolol is its intrinsic

sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-1

receptor, especially at rest, while acting as an antagonist during periods of high sympathetic

tone, such as exercise.

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the pharmacological activity of

Epanolol.
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Parameter Value Species/System Reference

In vitro (Isoproterenol

pA2 (B1, atrial) 8.42 )
as agonist)
In vitro (Isoproterenol
pA2 (B2, tracheal) 6.33 ]
as agonist)
B1/B2 Selectivity Ratio 123 In vitro
o o Approx. 20-25% of )
Intrinsic Activity Animal models

isoprenaline

Pharmacokinetics in Humans

The pharmacokinetic profile of Epanolol has been investigated in various populations. The
data indicates that it is absorbed orally and undergoes metabolism.

Pharmacokinetic Parameters
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Parameter Value Population Dosing Reference
Healthy youn 200 mg oral
Bioavailability ~7-8% Y young g )
volunteers tablet (fasting)
Time to Peak
Plasma Healthy young
) ~1-1.5 hours 200 mg oral
Concentration volunteers
(Tmax)
Terminal Phase Healthy young
) ~20 hours 200 mg oral
Half-life (t%2) volunteers
Plasma ] Healthy young )
2.1 L/min 5 mg intravenous
Clearance volunteers
Peak Plasma ) )
) 25.7+17.0 Elderly patients Single 200 mg
Concentration _ _
ng/mL with angina oral dose
(Cmax)
Steady-State
Peak Plasma 32.4+£20.9 Elderly patients Chronic 200 mg
Concentration ng/mL with angina oral dosing

(Cmax)

Mechanism of Action: Beta-1 Adrenergic Receptor

Signaling

Epanolol exerts its effects by modulating the signaling pathway of the beta-1 adrenergic

receptor, a G-protein coupled receptor (GPCR). As a partial agonist, its interaction with the

receptor is complex, leading to both agonistic and antagonistic effects depending on the

physiological context.

Signaling Pathway Diagram
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Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of Epanolol.

Experimental Protocols
Determination of Receptor Binding Affinity and
Selectivity (Radioligand Binding Assay)

This protocol describes a general method for determining the binding affinity (Ki) of Epanolol
for beta-1 and beta-2 adrenergic receptors.

1. Membrane Preparation:

» Tissues rich in the target receptors (e.g., heart ventricles for beta-1, lung parenchyma for
beta-2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).
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The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration
is determined using a suitable method (e.g., Bradford assay).

. Competitive Binding Assay:
The assay is performed in a 96-well plate format.
To each well, add:

o Afixed concentration of a suitable radioligand (e.qg., [*H]-dihydroalprenolol for non-
selective binding, or a selective radioligand).

o Increasing concentrations of unlabeled Epanolol (the competitor).
o The membrane preparation.

For non-specific binding determination, a high concentration of a non-radiolabeled antagonist
(e.g., propranolol) is added to a set of wells.

The plates are incubated to allow binding to reach equilibrium.
. Separation and Counting:

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from
free radioligand.

The filters are washed with ice-cold buffer.
The radioactivity retained on the filters is measured using a scintillation counter.
. Data Analysis:
The specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of Epanolol that inhibits 50% of the specific radioligand binding (IC50) is
determined by non-linear regression analysis of the competition curve.
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e The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki=I1C50/ (1 + [L)/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Experimental Workflow for Binding Affinity
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Caption: Workflow for Radioligand Binding Assay.

Plausible Synthesis of Epanolol

While a specific detailed protocol from a primary source was not identified in the literature
search, a plausible synthetic route can be constructed based on the known synthesis of similar
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beta-blockers and acetamide derivatives. The synthesis would likely involve the reaction of a
substituted phenoxypropanolamine intermediate with an appropriate acetamide precursor.

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

e 4-Hydroxyphenylacetic acid is esterified (e.g., with methanol and a catalytic amount of
sulfuric acid) to form methyl 4-hydroxyphenylacetate.

e The resulting ester is then reacted with an excess of ethylenediamine to yield N-(2-
aminoethyl)-2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane

e 2-Cyanophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium
hydroxide) to form the epoxide intermediate.

Step 3: Coupling Reaction to form Epanolol

e N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide from Step 1 is reacted with 1-(2-
cyanophenoxy)-2,3-epoxypropane from Step 2 in a suitable solvent (e.g., ethanol or
isopropanol) at an elevated temperature. The nucleophilic amine of the acetamide derivative
attacks the epoxide ring of the cyanophenoxypropane derivative, leading to the formation of
Epanolol.

Step 4: Purification

e The final product is purified by recrystallization from a suitable solvent to obtain Epanolol of
high purity.

Plausible Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Epanolol (CAS No. 86880-51-5): A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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